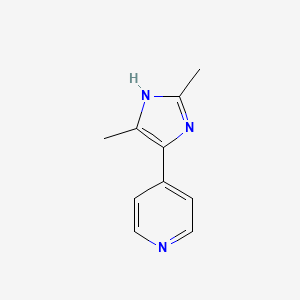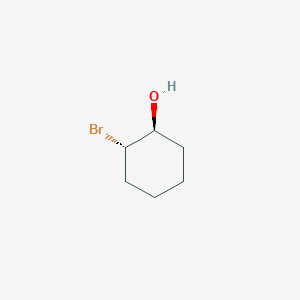
1-Iodo-2,3,4,5-tetramethylbenzene;4-methylbenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 4-methylbenzene-1,2-dicarbonitrile are organic compounds with distinct structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is a derivative of benzene with iodine and four methyl groups attached to the benzene ring. 4-Methylbenzene-1,2-dicarbonitrile, on the other hand, has a benzene ring with a methyl group and two cyano groups attached.
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent like nitric acid . The reaction is typically carried out under controlled conditions to ensure selective iodination.
4-Methylbenzene-1,2-dicarbonitrile: can be prepared by the reaction of 4-methylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano groups replace the hydrogen atoms on the benzene ring.
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
4-Methylbenzene-1,2-dicarbonitrile: also undergoes several reactions:
Hydrolysis: The cyano groups can be hydrolyzed to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as an intermediate for the preparation of other complex molecules. It is also used in the study of electrophilic aromatic substitution reactions and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
4-Methylbenzene-1,2-dicarbonitrile: is used in the synthesis of dyes, pigments, and pharmaceuticals. It serves as an intermediate in the production of various organic compounds and is also used in research related to nucleophilic substitution reactions and the synthesis of heterocyclic compounds .
Mechanism of Action
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves electrophilic aromatic substitution, where the iodine atom acts as an electrophile and reacts with nucleophiles to form substituted products. The methyl groups on the benzene ring increase the electron density, making the ring more reactive towards electrophiles .
For 4-Methylbenzene-1,2-dicarbonitrile , the cyano groups act as electron-withdrawing groups, making the benzene ring less reactive towards electrophiles. The compound undergoes nucleophilic substitution reactions where the cyano groups are replaced by nucleophiles .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated benzene derivatives such as 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. These compounds have similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring .
4-Methylbenzene-1,2-dicarbonitrile: can be compared with other dicarbonitrile compounds such as 1,2-dicyanobenzene and 1,3-dicyanobenzene. These compounds have similar reactivity but differ in the position of the cyano groups on the benzene ring .
Properties
Molecular Formula |
C19H19IN2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;4-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H13I.C9H6N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-2-3-8(5-10)9(4-7)6-11/h5H,1-4H3;2-4H,1H3 |
InChI Key |
IITVGIYYQFAOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C#N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)





![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)




